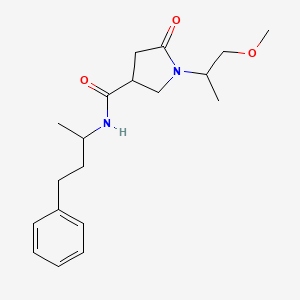![molecular formula C13H13FN6O2S B4729891 N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4729891.png)
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
説明
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide involves its binding to the active site of enzymes, thereby inhibiting their activity. The compound has been found to be a competitive inhibitor of carbonic anhydrase, which means that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of certain enzymes. This compound has been found to have potential applications in the treatment of diseases such as glaucoma and epilepsy due to its ability to inhibit carbonic anhydrase. Additionally, it has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments include its high potency as an enzyme inhibitor and its high yield in synthesis. However, limitations include the need for specialized equipment and expertise to handle this compound safely, as it can be hazardous if not handled properly.
将来の方向性
There are several future directions for research on N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide. One potential area of research is the development of new inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, research is needed to optimize the synthesis method of this compound to improve its yield and purity.
科学的研究の応用
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been its use as an enzyme inhibitor. This compound has been found to be a potent inhibitor of certain enzymes such as carbonic anhydrase, which has implications in the treatment of diseases such as glaucoma and epilepsy.
特性
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6O2S/c1-19-8-11(6-16-19)23(21,22)18-13-15-9-20(17-13)7-10-4-2-3-5-12(10)14/h2-6,8-9H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVIJKGKVPKRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4729819.png)
![1-[(dimethylamino)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4729820.png)




![2-dibenzo[b,d]furan-3-yl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4729846.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4729849.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,3-oxazol-5-amine](/img/structure/B4729864.png)
![2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4729869.png)
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4729878.png)
![2-(4-chlorophenyl)-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4729883.png)
![1-{4-[4-(benzylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4729898.png)
![N-[4-(acetylamino)phenyl]-N'-(2-hydroxyethyl)succinamide](/img/structure/B4729902.png)